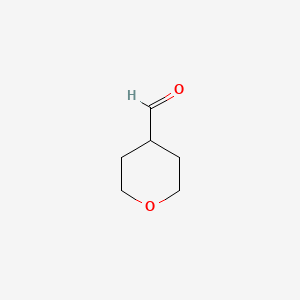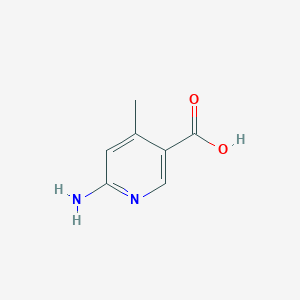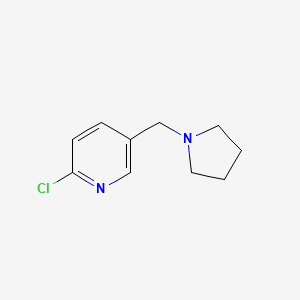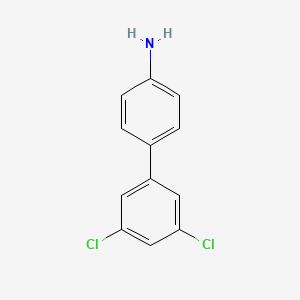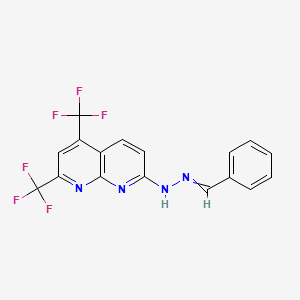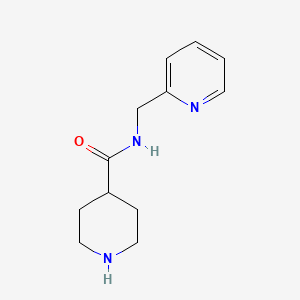
5-Acetoxymethyl-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxyuridine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 5-Acetoxymethyl-2’-deoxyuridine is used as a building block for the synthesis of modified nucleosides and nucleotides. It is also employed in the study of DNA damage and repair mechanisms .
Biology: In biological research, this compound is used to investigate the effects of DNA synthesis inhibition on cellular processes. It serves as a tool to study the replication and repair of DNA in various organisms .
Medicine: Its ability to inhibit DNA polymerase makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of oligonucleotides and other nucleic acid-based products. It is also utilized in the development of diagnostic tools and assays .
Mechanism of Action
5-Acetoxymethyl-2’-deoxyuridine exerts its effects by being phosphorylated to 5-acetoxymethyl uridine monophosphate, which then inhibits DNA polymerase through competitive inhibition . This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
5-Azido-2’-deoxyuridine: A compound used in the synthesis of modified nucleosides.
Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O7 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
OUJHXQPAZJKUCY-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


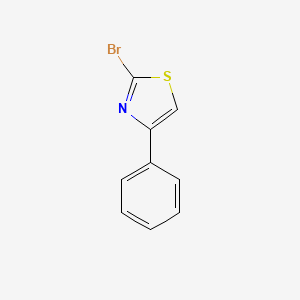
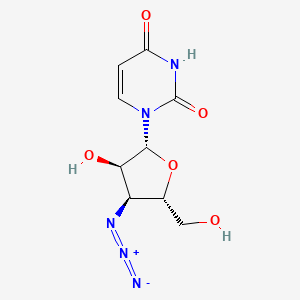
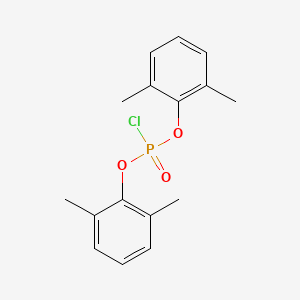
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)
